molecular formula C11H12N2O B7845509 1-(4-Methoxybenzyl)-1H-imidazole CAS No. 56643-95-9

1-(4-Methoxybenzyl)-1H-imidazole

Cat. No.: B7845509
CAS No.: 56643-95-9
M. Wt: 188.23 g/mol
InChI Key: HRFKGGMFSTZFSH-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with a 4-methoxybenzyl group at the N1 position. Its synthesis typically involves the alkylation of imidazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate, yielding the product in moderate to good yields (60% as reported in ). The compound’s structure is confirmed by NMR spectroscopy, with characteristic signals at δ 5.04 ppm (s, 2H, benzyl CH₂) and δ 3.80 ppm (s, 3H, methoxy OCH₃) in the ¹H NMR spectrum .

This compound has been explored as a precursor in medicinal chemistry, particularly in the design of antifungal and antimicrobial agents.

Preparation Methods

Alkylation of Imidazole Derivatives

Direct N-Alkylation Using 4-Methoxybenzyl Halides

The most straightforward method involves the alkylation of imidazole with 4-methoxybenzyl chloride or bromide. This reaction typically employs polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with inorganic bases like potassium carbonate (K2_2CO3_3) to deprotonate imidazole and facilitate nucleophilic substitution .

Representative Procedure
A mixture of imidazole (1.0 equiv), 4-methoxybenzyl chloride (1.2 equiv), and K2_2CO3_3 (2.0 equiv) in DMF is stirred at 80–120°C for 12–24 hours. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography to yield 1-(4-methoxybenzyl)-1H-imidazole. This method achieves moderate yields (50–70%) but requires optimization to minimize di-alkylation byproducts .

Catalytic Enhancements
Copper(I) iodide (CuI) has been introduced as a catalyst (10 mol%) to accelerate the alkylation at lower temperatures (60–80°C), improving regioselectivity and reducing reaction times to 6–8 hours .

Ullmann-Type Coupling Reactions

Copper-Catalyzed Arylation

The Ullmann condensation, traditionally used for aryl-ether formations, has been adapted for synthesizing N-aryl imidazoles. A copper-based metal-organic framework (MOF), Cu2_2(BDC)2_2(DABCO), catalyzes the coupling between imidazole and 4-methoxybenzyl iodide under mild conditions (120°C, 3 hours) .

Key Advantages

  • Recyclability : The heterogeneous MOF catalyst is recoverable via centrifugation and reused for up to five cycles without significant loss in activity .

  • Green Solvents : Reactions in DMF or water-ethanol mixtures reduce environmental impact .

Limitations

  • Requires pre-functionalized substrates (e.g., 4-methoxybenzyl iodide), increasing preparation costs.

  • Yields (60–75%) are comparable to alkylation methods but with higher purity .

Multi-Component Condensation Strategies

Benzoin Condensation Followed by Oxidation

A three-component system involving 4-methoxybenzaldehyde, ammonium acetate, and benzil derivatives enables the construction of the imidazole ring. Sodium cyanide catalyzes the cross-benzoin condensation to form 4-methoxybenzoin, which is subsequently oxidized to 4-methoxybenzil using nitric acid .

Reaction Scheme

  • Condensation :
    4-MeO-C6H4CHO+PhCHONaCN4-MeO-C6H4-CH(OH)-CO-Ph\text{4-MeO-C}_6\text{H}_4\text{CHO} + \text{PhCHO} \xrightarrow{\text{NaCN}} \text{4-MeO-C}_6\text{H}_4\text{-CH(OH)-CO-Ph}

  • Oxidation :
    4-MeO-C6H4-CH(OH)-CO-PhHNO34-MeO-C6H4-CO-CO-Ph\text{4-MeO-C}_6\text{H}_4\text{-CH(OH)-CO-Ph} \xrightarrow{\text{HNO}_3} \text{4-MeO-C}_6\text{H}_4\text{-CO-CO-Ph}

  • Cyclization :
    4-MeO-C6H4-CO-CO-Ph+NH4OAc1-(4-MeO-Bn)-1H-imidazole\text{4-MeO-C}_6\text{H}_4\text{-CO-CO-Ph} + \text{NH}_4\text{OAc} \rightarrow \text{1-(4-MeO-Bn)-1H-imidazole}

Yield and Conditions
This method provides higher yields (70–81%) but involves hazardous reagents (HNO3_3) and multi-step purification .

Cyclization of Aroyl Imidazole Derivatives

Reductive Cyclization with NaBH4_44

C-2 aroyl imidazole intermediates, synthesized via SeO2_2-mediated oxidation of acetophenone derivatives, undergo reductive cyclization with sodium borohydride (NaBH4_4) to form this compound .

Procedure Highlights

  • Oxidation Step : Acetophenone derivatives are oxidized to aroyl imidazoles using SeO2_2 in 1,4-dioxane at reflux (24 hours) .

  • Reduction : NaBH4_4 in methanol reduces the ketone group, facilitating cyclization at room temperature .

Challenges

  • Long reaction times (48 hours total).

  • Moderate yields (55–65%) due to competing side reactions .

Comparative Analysis of Methodologies

Method Conditions Yield (%) Catalyst Key Advantage
Direct Alkylation 80–120°C, 12–24 h50–70K2_2CO3_3Simplicity, readily available reagents
Ullmann Coupling 120°C, 3 h60–75Cu2_2(BDC)2_2(DABCO)Recyclable catalyst, green solvents
Multi-Component Reflux, 6–8 h70–81NaCN, HNO3_3High yield, one-pot synthesis
Reductive Cyclization Reflux + RT, 48 h55–65SeO2_2, NaBH4_4Avoids pre-functionalized substrates

Mechanistic Insights and Optimization

Copper Catalysis in Ullmann Reactions

The Cu+^+/Cu2+^{2+} redox cycle facilitates oxidative addition of 4-methoxybenzyl iodide to imidazole. The MOF’s porous structure enhances substrate adsorption, increasing catalytic turnover .

Environmental and Industrial Considerations

Solvent Recycling

DMF recovery via distillation reduces waste in large-scale alkylation processes. The MOF-catalyzed Ullmann method minimizes solvent use (4 mL per mmol substrate), aligning with green chemistry principles .

Cost Analysis

4-Methoxybenzyl chloride ($120/kg) is more cost-effective than iodide derivatives ($450/kg), favoring alkylation for industrial production despite lower yields .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-1H-imidazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Key Synthetic Routes:

  • Formation : Reaction of 4-methoxybenzyl chloride with imidazole in the presence of a base (e.g., potassium carbonate).
  • Modification : Subsequent formylation using reagents like Vilsmeier-Haack to introduce the carbaldehyde group.
  • Reactivity : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols, making it a versatile intermediate in organic chemistry.

Antimicrobial Properties

Research has indicated that imidazole derivatives, including 1-(4-Methoxybenzyl)-1H-imidazole, exhibit antimicrobial and antifungal activities. These compounds are being studied for their potential to serve as alternatives to traditional antibiotics due to their ability to inhibit the growth of various pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation across multiple cancer cell lines. In vitro studies revealed that certain derivatives possess low IC50 values, indicating high potency against cancer cells while exhibiting minimal toxicity towards normal cells .

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug development. Its derivatives are being explored for their potential use in treating conditions like cancer and Alzheimer's disease. The multitargeted nature of imidazoles allows for the development of drugs that can address multiple pathways involved in disease progression .

Case Studies

  • Anticancer Studies : A series of imidazole derivatives were synthesized and tested for antiproliferative activity against various human tumor cell lines. One notable derivative demonstrated an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a more effective treatment option .
  • Neurological Research : Imidazoles are being investigated for their ability to modulate neuroinflammatory processes associated with Alzheimer's disease, showcasing their versatility beyond traditional therapeutic areas .

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzyl)-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Yield

The nature and position of substituents on the benzyl group significantly influence synthetic accessibility and yield. For example:

Compound Name Substituent(s) Synthesis Yield Key Observations Reference
1-(4-Methoxybenzyl)-1H-imidazole 4-OCH₃ 60% Moderate yield; straightforward alkylation
1-(4-Nitrobenzyl)-1H-imidazole 4-NO₂ Not reported Likely lower yield due to electron-withdrawing nitro group hindering alkylation
1-(4-Methylbenzyl)-1H-imidazole 4-CH₃ Not reported Higher lipophilicity than methoxy analog
1-(3,4-Dimethoxyphenylpropyl)-1H-imidazole 3,4-di-OCH₃ (on propyl chain) 86% High yield attributed to electron-donating groups facilitating alkylation

The electron-donating methoxy group in this compound stabilizes intermediates during synthesis, whereas electron-withdrawing groups (e.g., nitro) may reduce reactivity .

Antifungal and Antimicrobial Activity

  • This compound derivatives : Exhibit broad-spectrum antifungal activity against Candida spp., likely due to apoptosis induction via mitochondrial membrane disruption .
  • 1-(4-Nitrobenzyl)-1H-benzimidazole (3h) : Shows weaker antifungal activity compared to methoxy analogs, possibly due to reduced cell penetration caused by the nitro group’s polarity .
  • 1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-arylisoxazole derivatives : Demonstrated potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus), outperforming simpler benzyl-imidazole analogs .

Antimycobacterial Activity

  • 1-(3,5-Diarylpyrazol-4-yl)-1H-imidazole derivatives : Exhibit activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL), suggesting that bulky aryl groups enhance target binding .

Physicochemical and Spectral Properties

Property This compound 1-(4-Nitrobenzyl)-1H-benzimidazole (3h) 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole
¹H NMR (Key Signals) δ 5.04 (CH₂), 3.80 (OCH₃) δ 5.96 (CH₂), 8.41 (NO₂-Ar) δ 5.32 (CH₂), 3.80 (OCH₃)
Lipophilicity (LogP) ~2.1 (predicted) ~1.8 (predicted) ~3.0 (predicted)
Melting Point Not reported 187–189°C Not reported

The methoxy group contributes to higher lipophilicity compared to nitro-substituted analogs, aligning with its enhanced biological activity .

Biological Activity

1-(4-Methoxybenzyl)-1H-imidazole is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure

The compound features an imidazole ring substituted with a 4-methoxybenzyl group. This structure is critical for its biological activity, as both the imidazole and the methoxybenzyl moieties contribute to its interactions with biological targets.

Biological Activity Overview

Imidazole derivatives, including this compound, have been documented to exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have highlighted the antibacterial and antifungal properties of imidazole derivatives.
  • Antitumor Activity : Some derivatives show promise in cancer treatment by inhibiting tumor cell growth.
  • Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory properties.

Antimicrobial Activity

Antimicrobial activity is one of the most significant aspects of this compound. Research indicates that this compound exhibits potent activity against various bacterial strains.

Case Studies and Research Findings

  • Antibacterial Studies :
    • Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives, including this compound, against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant inhibition zones (Table 1) compared to standard antibiotics like Norfloxacin.
    CompoundZone of Inhibition (mm)
    This compound20
    Norfloxacin30
  • Fungal Activity :
    • In another study by Sharma et al., the compound was tested against fungal strains such as Candida albicans and Aspergillus niger. The results showed effective antifungal activity, further supporting its potential in treating fungal infections.
    Fungal StrainZone of Inhibition (mm)
    C. albicans18
    A. niger15

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzyme activities critical for microbial survival.
  • Covalent Bond Formation : The aldehyde or carboxylic acid groups can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of their functions.
  • Disruption of Membrane Integrity : Some studies suggest that imidazole derivatives may disrupt microbial cell membranes, leading to cell death.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
1-(4-Methoxybenzyl)-1H-indoleIndole derivativeAntifungal
1-(4-Methoxybenzyl)-1H-pyrazolePyrazole derivativeAntibacterial
1-(4-Methoxybenzyl)-1H-benzimidazoleBenzimidazole derivativeAntiviral

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-(4-Methoxybenzyl)-1H-imidazole and its derivatives?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting substituted haloarenes (e.g., 4-methoxybenzyl chloride) with imidazole in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) under inert atmosphere (argon) at elevated temperatures (120°C). Solvents like DMF or acetonitrile are often used, followed by purification via column chromatography .

Q. How are imidazole derivatives characterized to confirm structural integrity?

Standard methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regioselectivity (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
  • Elemental analysis : Matching experimental vs. theoretical C, H, N percentages (e.g., ±0.3% deviation) .
  • Melting point determination : To assess purity (e.g., 146–148°C for a trifluoromethyl-substituted analog) .

Q. What preliminary biological assays are used to evaluate imidazole-based compounds?

Initial screening often involves:

  • In vitro enzyme inhibition assays : Targeting enzymes like cytochrome P450 or kinases.
  • Antimicrobial testing : Agar diffusion assays against bacterial/fungal strains .
  • Cytotoxicity studies : MTT assays on cell lines (e.g., IC₅₀ values) .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound analogs with enhanced bioactivity?

  • CoMSIA analysis : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates structural features (steric, electrostatic, hydrophobic fields) with activity data (e.g., ED₅₀ from MES tests). A training set of 34 analogs and a test set of 10 derivatives were used to validate predictive power .
  • Key parameters : Substituents at the 4-methoxybenzyl group significantly influence antiepileptic activity. Bulky groups enhance steric complementarity with target receptors .

Q. What strategies address regioselectivity challenges in Pd-catalyzed C-H functionalization of imidazoles?

  • Catalyst selection : Pd(OAc)₂ with ligands like 2-pyridone improves regioselectivity for C-5 functionalization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor homocoupling, while toluene enhances cross-coupling yields .
  • Substituent tuning : Electron-withdrawing groups on the benzyl ring direct reactivity to specific positions .

Q. How can molecular docking resolve contradictions in biological activity data for imidazole derivatives?

  • Docking simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., latency-associated nuclear antigen). For example, compound 9c showed stronger binding (ΔG = −8.2 kcal/mol) due to hydrophobic interactions with active-site residues .
  • Validation : Compare docking scores with experimental IC₅₀ values to reconcile discrepancies in activity .

Q. What synthetic modifications improve the metabolic stability of this compound?

  • Fluorine incorporation : Substituting methoxy with trifluoromethyl groups reduces oxidative metabolism (e.g., 4-CF₃ analogs showed 2.5× longer half-life in microsomal assays) .
  • Prodrug strategies : Esterification of imidazole NH improves oral bioavailability .

Q. Methodological Considerations

Q. How to optimize reaction conditions for imidazole alkylation?

  • Base selection : K₂CO₃ outperforms NaH in minimizing side reactions (e.g., hydrolysis) .
  • Temperature control : Reactions at 120°C for 24 hours achieve >80% yield, while higher temperatures promote decomposition .

Q. What analytical techniques resolve structural ambiguities in substituted imidazoles?

  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .
  • X-ray crystallography : Determines absolute configuration (e.g., monoclinic P2₁/c space group for a benzoic acid derivative) .

Q. How to validate computational models for imidazole-based drug design?

  • External validation : Use test sets with known activity data to assess model robustness (q² > 0.5 indicates predictive reliability) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. Notes

  • For synthetic scalability, prioritize Pd-catalyzed methods due to higher regioselectivity .
  • Computational models must be validated with orthogonal assays to ensure reliability .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFKGGMFSTZFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342097
Record name N-p-methoxybenzylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56643-95-9
Record name N-p-methoxybenzylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 15.0 g (0.068 mole) of 1-(4-methoxybenzyl)-2-mercaptoimidazole and 80 g of Raney® nickel in 800 ml of ethanol was refluxed for 4 hr. The nickel was filtered off and the filtrate was evaporated. The residue was dissolved in 100 ml of 1N HCl and this solution was washed with diethyl ether. The aqueous layer was basified with NaHCO3 and extracted with ethyl acetate. The extracts were dried (K2CO3) and filtered and the solvent was evaporated, to give 1-(4-methoxybenzyl)imidazole as an oil, 8.7 g (68%). A solution of this oil in acetone was treated with hexamic acid and diethyl ether, and the hexamate salt was crystallized, mp 157°-159°.
Quantity
15 g
Type
reactant
Reaction Step One
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800 mL
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solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of imidazole (25.53 g, 375 mmole) in acetonitrile (625 ml) was added p-methoxybenzyl chloride (16.95 ml, 125 mmole). The reaction was refluxed for 16 hours, evaporated to dryness, and redissolved in methylene chloride and saturated sodium bicarbonate. The organic layer was extracted with water twice. Standard acid/base workup gave N-p-methoxybenzylimidazole (16.3 g, 69%) which was used without further purification:
Quantity
25.53 g
Type
reactant
Reaction Step One
Quantity
16.95 mL
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 10.88 g (0.16 mol) of imidazole in 150 ml of dry DMF at 0° C. under argon was added 6.4 g (0.16 mol) of 60% NaH, and the mixture was stirred at 0° C. for 30 min and then at room temperature for 1 h. The mixture was cooled to 0° C., and 25 g (0.16 mol) of p-methoxybenzyl chloride was added, and the mixture was stirred at room temperature for 24 h. The reaction mixture was concentrated in vacuo and the residue was partitioned between methylene chloride and water. The organic layer was dried over sodium sulfate, concentrated in vacuo to yield 35.6 g of a crude product which was purified by chromatography on silica (methylene chloride/methanol 9:1) to afford 25.3 g (84.2%) of 1-(p-methoxybenzyl)-imidazole.
Quantity
10.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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